molecular formula C9H8Cl2FNO2 B8112117 (2S)-2-Amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid

(2S)-2-Amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid

Cat. No.: B8112117
M. Wt: 252.07 g/mol
InChI Key: GIJRPLJCCSEJRE-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring amino acids, such as L-phenylalanine, the compound can be synthesized through a series of reactions including halogenation and protection/deprotection steps.

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amino acid derivative under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves the careful control of temperature, pH, and reaction time to ensure high yield and purity.

  • Continuous Flow Process: Some industrial processes may use continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Amine Oxide: From oxidation of the amino group.

  • Alcohol: From reduction of the carboxylic acid group.

  • Substituted Derivatives: From nucleophilic substitution reactions on the halogenated phenyl ring.

Scientific Research Applications

(2S)-2-Amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic uses, such as in the treatment of inflammatory diseases and cancer.

  • Industry: Utilized in the synthesis of various chemical compounds and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

  • Pathways: The exact mechanism can vary depending on the application, but it often involves modulation of biochemical pathways related to inflammation, cell growth, or microbial activity.

Comparison with Similar Compounds

  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid: Lacks the fluorine atom.

  • 2-Amino-3-(2,4,5-trichlorophenyl)propanoic acid: Contains an additional chlorine atom.

  • 2-Amino-3-(2,4-dichloro-5-methylphenyl)propanoic acid: Contains a methyl group instead of a fluorine atom.

Uniqueness: (2S)-2-Amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRPLJCCSEJRE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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